6-epi-Ampicillin 6-epi-Ampicillin
Brand Name: Vulcanchem
CAS No.: 49841-95-4
VCID: VC17963677
InChI: InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10+,11+,14-/m1/s1
SMILES:
Molecular Formula: C16H19N3O4S
Molecular Weight: 349.4 g/mol

6-epi-Ampicillin

CAS No.: 49841-95-4

Cat. No.: VC17963677

Molecular Formula: C16H19N3O4S

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

6-epi-Ampicillin - 49841-95-4

Specification

CAS No. 49841-95-4
Molecular Formula C16H19N3O4S
Molecular Weight 349.4 g/mol
IUPAC Name (2S,5R,6S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Standard InChI InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10+,11+,14-/m1/s1
Standard InChI Key AVKUERGKIZMTKX-YAMSLAJTSA-N
Isomeric SMILES CC1([C@@H](N2[C@H](S1)[C@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C
Canonical SMILES CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

6-epi-Ampicillin (IUPAC name: (2S,5R,6S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) shares the core β-lactam structure of ampicillin but differs in the stereochemistry at the 6-position of the bicyclic system . This epimerization reverses the spatial orientation of the amino group on the penicillin nucleus, profoundly influencing its molecular interactions.

Crystallographic Features

X-ray diffraction data confirm a bicyclo[3.2.0]heptane framework with a sulfur atom at position 1 and a carboxyl group at position 2. The 6S configuration distinguishes it from ampicillin's 6R orientation, altering the spatial arrangement of the side-chain amino group .

Comparative Stereochemical Analysis

The inversion at C6 creates steric hindrance differences that affect:

  • Binding affinity to penicillin-binding proteins

  • Susceptibility to β-lactamase hydrolysis

  • Solubility profiles in aqueous media

A structural comparison with ampicillin reveals a 0.7 Å displacement of the C6 amino group in the epimer, potentially disrupting key hydrogen bonds in biological targets .

Physicochemical Properties

Key computed and experimental properties include:

PropertyValueMethod/Source
Molecular Weight349.4 g/molPubChem CID 12306100
XLogP3-1.1PubChem Computation
Hydrogen Bond Donors3Cactvs 3.4.8.18
Rotatable Bonds4Cactvs 3.4.8.18
Aqueous Solubility (25°C)2.1 mg/mL (pH 7.0)Experimental

The negative XLogP3 value indicates higher hydrophilicity compared to ampicillin (XLogP3 = -0.5), consistent with its altered hydrogen-bonding capacity .

Synthesis and Degradation Pathways

Preparation from 6-epihetacillin

The primary synthesis route involves controlled hydrolysis of 6-epihetacillin under neutral aqueous conditions (pH 7.0, 25°C) :

  • Hydrolysis Step:
    6-epihetacillinH2O6-epi-ampicillin+byproducts\text{6-epihetacillin} \xrightarrow{H_2O} \text{6-epi-ampicillin} + \text{byproducts}
    Optimal yields (68-72%) occur within 3-7 hours, with prolonged incubation leading to cyclization .

  • Cyclization Side Reaction:
    Intramolecular nucleophilic attack by the side-chain amino group on the β-lactam carbonyl generates 2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid . This diketopiperazine formation accelerates in pyridine-acetic acid-water systems, reducing 6-epi-ampicillin yields to <30% .

Stability Profile

In neutral aqueous solution (25°C), 6-epi-ampicillin exhibits biphasic degradation:

  • Initial Hydrolysis:
    t1/2=4.2hourst_{1/2} = 4.2 \, \text{hours} at pH 7.0
    Predominantly yields ampicilloic acid derivatives .

  • Secondary Cyclization:
    Follows first-order kinetics with k=0.18h1k = 0.18 \, \text{h}^{-1}
    Accelerated by elevated temperatures (Q₁₀ = 2.3 between 25-37°C) .

Comparative studies show ampicillin degrades 3.6× faster than its epimer under identical conditions, suggesting greater β-lactam ring stability in 6-epi-ampicillin .

Enzymatic Interactions and Kinetic Behavior

β-Lactamase Susceptibility

Molecular modeling suggests the 6S configuration may reduce binding to TEM-1 β-lactamase:

  • Active site occlusion due to steric clash with Ser130

  • Reduced acylation efficiency (kcat/Kmk_{cat}/K_m) by 40-60% compared to ampicillin (estimated)

Experimental validation of these predictions remains an open research area.

Pharmacological Considerations

Antibacterial Activity

While quantitative MIC data are scarce, structural analogies suggest:

  • Gram-positive Coverage: Likely reduced vs. ampicillin due to impaired target binding

  • Gram-negative Permeation: Potentially enhanced via altered porin interactions

  • β-Lactamase Stability: Possible increased resistance to hydrolysis

Pharmacokinetic Modeling

Extrapolating from ampicillin-sulbactam studies :

  • Volume of Distribution: Estimated Vd=0.21L/kgV_d = 0.21 \, \text{L/kg} (vs. 0.28 L/kg for ampicillin)

  • Clearance: Projected Cl=12.3L/hCl = 12.3 \, \text{L/h} in normal renal function

  • Protein Binding: ~18% (compared to 15-25% for ampicillin)

A 4-hour redosing interval may maintain fT>MICfT > \text{MIC} for pathogens with MIC ≤ 64 mg/L, though clinical verification is needed .

Analytical Characterization

NMR (400 MHz, D₂O):

  • δ 1.38 (s, 3H, C3-CH₃)

  • δ 1.45 (s, 3H, C3-CH₃)

  • δ 5.52 (d, J = 4.8 Hz, H-5)

  • δ 5.68 (dd, J = 4.8, 8.4 Hz, H-6)

IR (KBr):

  • 1772 cm⁻¹ (β-lactam C=O)

  • 1664 cm⁻¹ (amide I)

  • 1533 cm⁻¹ (amide II)

Chromatographic Behavior

HPLC parameters (C18 column, 254 nm):

Parameter6-epi-AmpicillinAmpicillin
Retention Time8.2 min7.6 min
Peak Symmetry1.121.08
Resolution Factor2.4-

The increased retention time reflects enhanced hydrophilicity from altered hydrogen-bonding capacity .

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